Product packaging for Enitociclib(Cat. No.:CAS No. 1610358-56-9)

Enitociclib

Cat. No.: B605923
CAS No.: 1610358-56-9
M. Wt: 404.4358
InChI Key: YZCUMZWULWOUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of CDK Family and their Roles in Cellular Processes

Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that are fundamental to the regulation of the cell cycle and transcription. frontiersin.orgoncotarget.comnih.gov Their activity is dependent on binding to regulatory protein subunits called cyclins. oncotarget.com The human genome codes for 20 different CDKs, which can be broadly categorized into two groups based on their primary functions: those that regulate the cell cycle (e.g., CDK1, CDK2, CDK4, CDK6) and those that control transcription (e.g., CDK7, CDK8, CDK9, CDK12, CDK13). frontiersin.orgnih.govtandfonline.comhilarispublisher.com Dysregulation of CDK activity is a common feature in cancer, leading to unchecked cell division and tumor growth. frontiersin.orgnih.gov

Transcriptional Dysregulation in Cancer

In eukaryotic cells, gene transcription is a highly regulated process carried out by three distinct RNA polymerase enzymes. mdpi.com RNA Polymerase II (RNAPII) is responsible for transcribing all protein-coding genes into messenger RNA (mRNA), as well as other non-coding RNAs. mdpi.comfrontiersin.org The process of transcription initiation and elongation is controlled by various factors, including transcriptional CDKs like CDK7 and CDK9, which phosphorylate the C-terminal domain (CTD) of RNAPII. hilarispublisher.com This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. elifesciences.org

The inappropriate activation of transcription factors is a driving force behind the malignant behavior of cancer cells. mdpi.com In many cancers, signaling pathways that regulate transcription factors become dysregulated, leading to the aberrant activation of enhancers and an altered gene expression program. nih.govnih.gov For example, the ETS family of transcription factors, when dysregulated, can facilitate cell proliferation and participate in invasion and metastasis. oatext.com Similarly, the aberrant activation of the NF-κB signaling pathway is observed in many lymphoid malignancies and contributes to cancer progression by activating pro-tumorigenic genes. mdpi.com

Role of RNA Polymerase II in Gene Transcription

Cyclin-Dependent Kinase 9 (CDK9) as a Therapeutic Target in Cancer

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. um.esnews-medical.net The primary partner for CDK9 is Cyclin T1, with which it forms a heterodimer that constitutes the core of P-TEFb. um.es This complex plays a crucial role in regulating transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II, as well as other factors, which releases the polymerase from a paused state and allows for productive transcription. elifesciences.orgnews-medical.netfrontiersin.org

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous transcription of certain short-lived oncogenes and anti-apoptotic proteins for their survival and proliferation. tandfonline.com CDK9 activity is often upregulated in various cancers, leading to the overexpression of key oncogenes like MYC and anti-apoptotic proteins such as MCL-1. nih.govpostersessiononline.eu This makes CDK9 a compelling therapeutic target. nih.gov By inhibiting CDK9, it is possible to selectively downregulate the transcription of these critical survival genes, leading to "oncogenic shock" and subsequent cancer cell death. vincerx.com

Enitociclib: A Selective CDK9 Inhibitor

This compound is a potent and selective inhibitor of CDK9. medchemexpress.comwikipedia.orgselleckchem.com It works by binding to CDK9 and blocking its kinase activity, thereby preventing the P-TEFb-mediated phosphorylation of RNA Polymerase II. medchemexpress.comselleckchem.com This action leads to a rapid depletion of short-lived mRNAs of key oncogenes, most notably MYC and MCL-1. vincerx.commedchemexpress.com

Research Findings on this compound

Preclinical and clinical studies have demonstrated the potential of this compound in various cancer models.

Finding Model Outcome Reference
Inhibition of Cell Viability Multiple Myeloma (MM) cell linesIC50 values ranging from 36 nM to 78 nM medchemexpress.com
Tumor Growth Inhibition Mouse xenograft models of MMSignificant tumor growth inhibition and prolonged survival medchemexpress.comashpublications.org
MYC and MCL-1 Depletion Lymphoma and MM cell linesDownregulation of MYC and MCL-1 mRNA and protein levels nih.govashpublications.orgnih.gov
Apoptosis Induction MM cell linesCleavage of caspase-3 and PARP, indicating programmed cell death ashpublications.org
Complete Remissions Patients with DH-DLBCLComplete metabolic remissions observed in a clinical study nih.govnih.gov

These findings underscore the mechanism of action of this compound, which involves the inhibition of CDK9-mediated transcription, leading to the downregulation of critical oncogenes and the induction of apoptosis in cancer cells. The selective nature of this compound against CDK9 offers a targeted therapeutic approach with the potential for a favorable safety profile. medchemexpress.comselleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F2N4O2S B605923 Enitociclib CAS No. 1610358-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110196
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610358-59-2
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enitociclib: a Selective Cdk9 Inhibitor

Mechanism of Action of Enitociclib

This compound, formerly known as VIP152 or BAY1251152, is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). vincerx.comashpublications.orgpostersessiononline.eu Its mechanism of action is centered on the disruption of transcriptional regulation, leading to anti-tumor effects in various cancer models. ashpublications.org

Inhibition of CDK9 Kinase Activity

This compound selectively targets and inhibits the kinase activity of CDK9. medchemexpress.com CDK9 is a crucial component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin T subunit. postersessiononline.eunih.gov The P-TEFb complex plays a key role in regulating transcriptional elongation by RNA Polymerase II (RNAPII). ashpublications.orgnih.gov By inhibiting CDK9, this compound effectively blocks the function of the P-TEFb complex, which is a critical step in the expression of several key oncogenes. ashpublications.orgpostersessiononline.eunih.gov Studies have shown that this compound is highly potent in targeting lymphoma cells, with half-maximal inhibitory concentration (IC50) values ranging from 32 to 172 nM in various cell lines. nih.gov

Impact on RNA Polymerase II Phosphorylation (Ser2/Ser5)

The primary function of the CDK9/P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNAPII. nih.gov This phosphorylation, particularly at the serine 2 (Ser2) and serine 5 (Ser5) residues of the heptapeptide (B1575542) repeats in the CTD, is essential for the transition from transcription initiation to productive elongation. nih.govactivemotif.comactivemotif.com Phosphorylation at Ser5 is generally associated with promoter regions and transcription initiation, while Ser2 phosphorylation is linked to active transcription elongation. activemotif.comthermofisher.com

This compound treatment leads to a potent and dose-dependent inhibition of RNAPII CTD phosphorylation at both Ser2 and Ser5. ashpublications.orgashpublications.org This inhibition of phosphorylation prevents the activation of RNAPII, effectively stalling transcriptional elongation. vincerx.com Research has demonstrated that this compound can induce robust inhibition of RNAPII Ser2 phosphorylation for up to 48 hours in certain cancer cell lines. nih.gov This disruption of RNAPII function is a central element of this compound's mechanism. researchgate.netnih.gov

Downregulation of Short Half-Life mRNA Transcripts

A direct consequence of inhibiting CDK9 and RNAPII-mediated transcriptional elongation is the rapid depletion of messenger RNAs (mRNAs) with short half-lives. vincerx.comashpublications.org Many proteins that drive cancer cell proliferation and survival, known as oncoproteins, are encoded by these unstable transcripts. nih.govgmo-qpcr-analysis.com These genes require high and continuous rates of transcription to maintain their oncogenic signaling. nih.gov By halting transcription, this compound causes a swift decline in the levels of these critical mRNAs, leading to what has been termed an "oncogenic shock". vincerx.comnih.govaacrjournals.org This selective targeting of short-lived transcripts is a key feature of this compound's anti-cancer activity. researchgate.netaacrjournals.orgresearcher.life

The MYC oncogene is a critical transcription factor that regulates numerous cellular processes, including cell cycle progression and metabolism. nih.gov The MYC mRNA is known for its very short half-life, making its expression highly dependent on continuous transcription. nih.gov this compound's inhibition of CDK9-mediated transcription leads to a significant and rapid depletion of MYC mRNA and a subsequent downregulation of the c-Myc protein. nih.govashpublications.orgaacrjournals.org This effect has been consistently observed in various preclinical models, including those for lymphoma and multiple myeloma. ashpublications.orgresearchgate.netresearchgate.net The downregulation of MYC is a primary mechanism through which this compound exerts its anti-tumor effects, particularly in MYC-driven malignancies. nih.govaacrjournals.orgaacrjournals.org

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the BCL-2 family that is crucial for the survival of many cancer cells. nih.govnih.gov Similar to MYC, the MCL1 mRNA has a short half-life, rendering the MCL-1 protein levels highly sensitive to transcriptional inhibition. nih.gov this compound treatment effectively downregulates MCL1 mRNA and depletes the MCL-1 protein. nih.govashpublications.orgaacrjournals.org This depletion of a key survival protein lowers the threshold for apoptosis, or programmed cell death, in cancer cells. ashpublications.orgmedchemexpress.com The concurrent downregulation of both MYC and MCL-1 delivers a potent anti-tumor signal. vincerx.comresearchgate.netnih.gov

Summary of this compound's Effects on Key Proteins:

Target Protein Effect of this compound Cellular Function Reference
c-Myc Depletion and Downregulation Oncogenic Transcription Factor nih.govashpublications.orgaacrjournals.org
MCL-1 Depletion and Downregulation Anti-Apoptotic Protein nih.govashpublications.orgaacrjournals.org

| PCNA | Repression | Proliferation and DNA Repair | ashpublications.orgashpublications.orgnih.gov |

MCL1 Anti-Apoptotic Protein Depletion and Downregulation

Induction of Apoptosis

This compound has been shown to be highly effective in inducing apoptosis, or programmed cell death, in various cancer cell lines. ashpublications.orgnih.gov This process is a key mechanism through which the compound exerts its anti-cancer activity. ashpublications.org

Preclinical studies have demonstrated that this compound's induction of apoptosis is a primary contributor to its anti-tumor efficacy. aacrjournals.org In multiple myeloma (MM) cell lines, this compound treatment led to a significant decrease in cell viability and a corresponding increase in apoptotic cell death. ashpublications.orgnih.gov Similar effects have been observed in lymphoma cell lines, where this compound potently inhibited cell growth by inducing apoptosis. nih.gov

The apoptotic effect of this compound is often dose- and time-dependent. nih.gov For instance, in mantle cell lymphoma (MCL) cells, this compound induced apoptosis in a dose-dependent manner after 24 hours of treatment. nih.gov Furthermore, the onset of apoptosis can be rapid, with evidence of apoptotic processes observed as early as one to six hours after treatment in some cancer cell models. nih.govashpublications.org

The induction of apoptosis by this compound is linked to its ability to inhibit CDK9, which in turn leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc. nih.govashpublications.orgaacrjournals.org This disruption of critical survival signals ultimately triggers the apoptotic cascade within the cancer cells.

A hallmark of apoptosis is the activation of a cascade of enzymes known as caspases. This compound treatment has been shown to induce the cleavage, and therefore activation, of key executioner caspases, most notably caspase-3. nih.govashpublications.org The cleavage of pro-caspase-3 into its active form is a critical step in the apoptotic pathway. ashpublications.org

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.gov PARP is an enzyme involved in DNA repair, and its cleavage by caspase-3 is a well-established marker of apoptosis. ashpublications.org

Preclinical studies across various cancer types have consistently demonstrated that this compound treatment leads to the cleavage of both caspase-3 and PARP. ashpublications.orgashpublications.org In multiple myeloma and mantle cell lymphoma cell lines, western blot analyses have shown a dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP following exposure to this compound. nih.govashpublications.org This indicates the activation of the apoptotic machinery.

The cleavage of these proteins has been observed in both in vitro cell culture experiments and in vivo xenograft models. ashpublications.orgashpublications.org For example, in a mouse xenograft model of multiple myeloma, a single dose of this compound promoted apoptosis through the induction of caspase-3 and PARP cleavage, with effects seen as early as one hour after administration. ashpublications.org Similarly, in models of MYC-positive lymphoma, an increase in cleaved PARP was observed, confirming the activation of apoptosis. aacrjournals.org

The table below summarizes the findings on caspase-3 and PARP cleavage from various studies.

Cell Line/ModelCancer TypeKey Findings
Multiple Myeloma (MM) cell lines (NCI-H929, OPM-2)Multiple MyelomaDose-dependent increase in cleaved caspase-3 and PARP. ashpublications.orgashpublications.org
Mantle Cell Lymphoma (MCL) cell lines (JeKo-R, Z138)Mantle Cell LymphomaMarked upregulation of cleaved caspase-3 and PARP. nih.gov
JJN-3 xenograft modelMultiple MyelomaInduction of caspase-3 and PARP cleavage in vivo. ashpublications.org
aRMS and NBL cell linesRhabdomyosarcoma and NeuroblastomaDose- and time-dependent cleavage of caspase-3 and PARP. aacrjournals.org

Cell Cycle Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, some studies suggest that inhibitors of CDK9, the target of this compound, can influence the cell cycle. The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the proper execution of each stage.

Transcriptomic profiling of mantle cell lymphoma cells treated with CDK9 inhibitors, including this compound, revealed a significant downregulation of pathways related to the G2/M phase of the cell cycle. biorxiv.org This suggests that inhibiting CDK9 may disrupt the normal progression of cells through this phase, potentially leading to cell cycle arrest. biorxiv.org The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.

While some research on other CDK inhibitors has shown a clear induction of G2/M arrest, the specific effects of this compound on cell cycle progression are still being fully elucidated. medchemexpress.comresearchgate.netmedsci.orgnih.gov However, the downregulation of G2/M-related genes by CDK9 inhibitors points towards a potential mechanism of action that involves disrupting the cell cycle at this critical juncture. biorxiv.org

Preclinical Research on Enitociclib Monotherapy

In Vitro Studies

Cell Line Sensitivity and Cytotoxicity

Enitociclib has shown potent cytotoxic effects across a variety of cancer cell lines. In a study involving 35 human lymphoma cell lines, this compound induced cytotoxicity with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 0.043 to 0.152 µmol/L. nih.gov Similarly, in multiple myeloma (MM) cell lines, including NCI-H929, MM.1S, OPM-2, and U266B1, this compound demonstrated significant cytotoxic activity with IC50 values between 36 nM and 78 nM after 96 hours of exposure. ashpublications.orgmedchemexpress.com Mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines also exhibited high sensitivity to this compound, with IC50 values ranging from 32 to 172 nM. nih.gov

Furthermore, in vitro cytotoxicity assays revealed that KMT2Ar infant leukemia cells are highly sensitive to this compound, with an IC50 value of 30nM, compared to 406nM for KMT2A-WT cells. larvol.com

Interactive Table: this compound IC50 Values in Various Cancer Cell Lines

Cell Line TypeIC50 RangeSource
Human Lymphoma (35 lines)0.043 - 0.152 µmol/L nih.gov
Multiple Myeloma (NCI-H929, MM.1S, OPM-2, U266B1)36 - 78 nM ashpublications.orgmedchemexpress.com
Mantle Cell Lymphoma & Diffuse Large B-cell Lymphoma32 - 172 nM nih.gov
KMT2Ar Infant Leukemia30 nM larvol.com
KMT2A-WT406 nM larvol.com

Transcriptional and Protein Level Modulation

This compound functions as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. nih.govnih.gov Its mechanism of action involves inhibiting the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II at Ser2/Ser5. medchemexpress.comashpublications.org This inhibition leads to the downregulation of the transcription of critical oncogenes with short half-lives, such as MYC and MCL1. nih.govmedchemexpress.commedchemexpress.com

In MYC-driven DLBCL cell lines SU-DHL-4 and SU-DHL-10, this compound treatment led to a significant depletion of MYC and MCL1 mRNA and protein levels. nih.govresearchgate.net Specifically, in the SU-DHL-4 cell line, a 0.25 μmol/L concentration of this compound decreased the levels of phosphorylated Ser2 by 50% for up to 48 hours. researchgate.net Studies in multiple myeloma cell lines, NCI-H929 and OPM-2, also showed that this compound repressed the protein expression of c-Myc, Mcl-1, and proliferating cell nuclear antigen (PCNA). ashpublications.org Similarly, in mantle cell lymphoma, this compound inhibited CDK9 phosphorylation and the subsequent de novo synthesis of c-MYC, MCL-1, and cyclin D1. nih.gov

Cell Death Induction

The downregulation of key survival proteins by this compound leads to the induction of apoptosis (programmed cell death) in cancer cells. In multiple myeloma cell lines, this compound was found to be highly effective in inducing apoptosis. ashpublications.orgdoaj.org This was evidenced by the increased cleavage of apoptotic markers caspase-3 and PARP in NCI-H929 and OPM-2 cells. medchemexpress.com The induction of apoptosis in these cells was observed in a dose-dependent manner. ashpublications.org

In mantle cell lymphoma cells, this compound triggered apoptosis as early as 6 hours after treatment, with the effect continuing for up to 48 hours. nih.govlarvol.com This process was found to be dependent on caspase-3 activation, as a pan-caspase inhibitor, Z-VAD-FMK, was able to block the this compound-induced apoptosis. nih.gov

Identification of Novel this compound Targets (e.g., PHF23, TP53RK)

Unbiased analysis of the genes affected by CDK9 inhibition has led to the discovery of novel targets for this compound beyond the well-established MYC and MCL1. nih.govresearchgate.netnih.gov These newly identified targets include PHF23 and TP53RK. researchgate.netnih.govaacrjournals.org The downregulation of these targets suggests a potential MYC-independent mechanism through which this compound exerts its effects via RNA polymerase II. larvol.comresearchgate.netaacrjournals.org The discovery of these novel targets opens up new avenues for understanding the full therapeutic potential of this compound. aacrjournals.org

In Vivo Studies

Tumor Growth Inhibition in Xenograft Models

The antitumor efficacy of this compound has been consistently demonstrated in various in vivo xenograft models. In a mouse model with SU-DHL-10 lymphoma xenografts, this compound treatment resulted in significant tumor growth inhibition, reaching as low as 0.5% of the control-treated group. nih.govnih.govaacrjournals.org A dose-dependent antitumor effect was observed, with complete tumor regression seen at a 15 mg/kg dose. aacrjournals.org

In multiple myeloma xenograft models using JJN-3, NCI-H929, and OPM-2 cell lines, this compound administered as a single agent significantly reduced tumor volumes and prolonged survival. medchemexpress.comashpublications.org In the JJN-3 model, tumor volumes were reduced by 96% to 99% compared to the control group on day 20 of treatment. vincerapharma.com Similarly, in mantle cell lymphoma, this compound potently inhibited the in vivo tumor growth of both cell line-derived and patient-derived xenografts. nih.govlarvol.com

The in vivo mechanism of action mirrors the in vitro findings, with transient inhibition of MYC and MCL1 transcription and promotion of apoptosis observed in tumors from treated mice. ashpublications.orgvincerapharma.com

Interactive Table: this compound In Vivo Efficacy in Xenograft Models

Xenograft ModelKey FindingsSource
SU-DHL-10 LymphomaTumor growth inhibition to 0.5% of control; complete regression at 15 mg/kg. nih.govnih.govaacrjournals.orgaacrjournals.org
Multiple Myeloma (JJN-3)Tumor volume reduction of 96-99% compared to control. vincerapharma.com
Multiple Myeloma (JJN-3, NCI-H929, OPM-2)Reduced tumor volumes and prolonged survival. medchemexpress.comashpublications.org
Mantle Cell Lymphoma (Cell line- & patient-derived)Potent inhibition of tumor growth. nih.govlarvol.com

Confirmation of Mechanism of Action In Vivo

Preclinical in vivo studies using xenograft models of various hematological malignancies have substantiated the mechanism of action of this compound observed in in vitro settings. This compound, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, functions by inhibiting the positive transcription elongation factor b (P-TEFb), which in turn prevents the activation of RNA polymerase II (RNAPII). ashpublications.orgvincerx.com This disruption of transcriptional elongation leads to a rapid depletion of short-lived messenger RNAs (mRNAs) of key oncogenes. vincerx.com

In murine models of multiple myeloma (MM) using JJN-3, NCI-H929, and OPM-2 cell lines, intravenously administered this compound demonstrated a transient inhibition of the transcription of crucial oncogenes. ashpublications.orgashpublications.org This was evidenced by the reduced expression of these genes, with drug-induced effects observable as early as one hour after treatment. ashpublications.orgashpublications.org These findings confirm that this compound's antitumor activity in vivo is driven by its intended mechanism of downregulating the transcription of survival-critical genes in cancer cells. ashpublications.org

Furthermore, studies in mantle cell lymphoma (MCL) patient-derived xenograft (PDX) models showed that this compound effectively inhibited CDK9 phosphorylation. figshare.com This action directly confirms the engagement of this compound with its target, CDK9, in a complex in vivo environment. The inhibition of CDK9 phosphorylation is a critical upstream event that triggers the subsequent downstream effects on transcription and cell survival. figshare.com

The consistency of these findings across different preclinical models, including both cell line-derived xenografts and patient-derived xenografts, provides strong evidence for the on-target activity of this compound in vivo. ashpublications.orgashpublications.orgpostersessiononline.eu

Impact on Transcription Factor Levels and Apoptosis Markers In Vivo

The in vivo administration of this compound has demonstrated a significant impact on the levels of key transcription factors and markers of apoptosis, consistent with its mechanism of action.

In xenograft models of multiple myeloma, a single intravenous dose of this compound led to a transient but significant decrease in the transcription of MYC and MCL1. ashpublications.orgashpublications.org The protein levels of c-Myc were also reduced for up to 24 hours post-treatment. medchemexpress.com Similarly, in MYC-overexpressing SU-DHL-10 lymphoma xenografts, this compound treatment resulted in the depletion of both MYC and MCL1 proteins. researchgate.netnih.govresearchgate.net This downregulation of critical oncogenic transcription factors is a direct consequence of CDK9 inhibition and is believed to be a primary driver of this compound's antitumor efficacy. nih.govnih.gov

Studies in mantle cell lymphoma models have further corroborated these findings, showing a rapid decline in c-MYC, MCL-1, and cyclin D1 levels following this compound treatment. figshare.compostersessiononline.eu

Concurrent with the reduction in oncogenic transcription factors, this compound treatment has been shown to induce apoptosis in vivo. In multiple myeloma xenografts, the induction of apoptosis was evidenced by the cleavage of pro-caspase-3 and PARP, with these effects being observed as early as one hour after administration. ashpublications.orgashpublications.org In MYC-driven lymphoma models, evidence of apoptosis activation was also clearly demonstrated following this compound treatment. researchgate.netnih.govresearchgate.net The induction of apoptosis is a key downstream consequence of the depletion of short-lived anti-apoptotic proteins like MCL1, which are dependent on continuous transcription for their expression. medchemexpress.comclinisciences.com

The table below summarizes the observed in vivo effects of this compound on key molecular markers in various preclinical models.

ModelMarkerEffectReference
Multiple Myeloma Xenograft (JJN-3)MYC transcriptionTransiently inhibited ashpublications.orgashpublications.org
MCL1 transcriptionTransiently inhibited ashpublications.orgashpublications.org
c-Myc proteinReduced for up to 24 hours medchemexpress.com
Pro-caspase-3 cleavageInduced ashpublications.orgashpublications.org
PARP cleavageInduced ashpublications.orgashpublications.org
MYC+ Lymphoma Xenograft (SU-DHL-10)MYC proteinDepleted researchgate.netnih.govresearchgate.net
MCL1 proteinDepleted researchgate.netnih.govresearchgate.net
ApoptosisActivated researchgate.netnih.govresearchgate.net
Mantle Cell Lymphoma PDXc-MYC proteinRapid decline figshare.compostersessiononline.eu
MCL-1 proteinRapid decline figshare.compostersessiononline.eu
Cyclin D1 proteinRapid decline figshare.compostersessiononline.eu

Preclinical Research on Enitociclib Combination Therapies

Rationale for Combination Strategies

Enitociclib is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. larvol.com This complex plays a crucial role in stimulating the elongation phase of transcription by phosphorylating the RNA polymerase II C-terminal domain. larvol.com By inhibiting CDK9, this compound effectively disrupts the transcription of genes with short-lived messenger RNAs (mRNAs), many of which encode for oncoproteins critical for cancer cell survival and proliferation. oncodaily.com

A primary molecular target of this compound is the MYC oncogene, which is overexpressed in a wide range of cancers and is a key driver of tumorigenesis. larvol.com Additionally, this compound has been shown to downregulate the expression of anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL1). oncodaily.com The ability of this compound to suppress these key survival proteins provides a strong rationale for its use in combination with other therapeutic agents. By targeting different oncogenic pathways simultaneously, combination strategies aim to achieve synergistic anti-tumor effects, enhance treatment efficacy, and overcome or delay the development of drug resistance. Preclinical evidence suggests that this compound's distinct mechanism of action could make it an effective partner for a variety of targeted therapies. larvol.com

Synergy with Anti-Myeloma Agents

Preclinical investigations have demonstrated significant synergistic or additive anti-myeloma activity when this compound is combined with several standard-of-care agents for multiple myeloma. These studies highlight the potential of this compound to enhance the efficacy of existing treatments.

Bortezomib (B1684674)

In preclinical studies involving multiple myeloma cell lines, this compound has shown synergistic effects when combined with the proteasome inhibitor Bortezomib. In OPM-2 multiple myeloma cells, a synergistic effect, indicated by a ZIP synergy score greater than 10, was observed with the combination of 50 nM of this compound and 1 nM of Bortezomib. Furthermore, Western blot analysis of OPM-2 cells treated with the combination of this compound and Bortezomib for six hours revealed enhanced apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3, and a more pronounced reduction in the expression of c-Myc, Mcl-1, and PCNA compared to either agent alone.

In vivo studies using an OPM-2 multiple myeloma xenograft model also demonstrated the enhanced efficacy of the combination. Mice treated with both this compound and Bortezomib showed a greater reduction in tumor volume compared to those treated with either drug as a monotherapy.

Lenalidomide (B1683929)

Preclinical data have indicated a synergistic relationship between this compound and the immunomodulatory agent Lenalidomide in multiple myeloma cell lines. Synergy has been observed in MM.1S, NCI-H929, and U266B1 cell lines at this compound concentrations between 12.5 and 25 nM and Lenalidomide concentrations ranging from 313 nM to 5 μM. larvol.com

Further mechanistic studies in OPM-2 cells showed that the combination of this compound and Lenalidomide for six hours led to a notable increase in the cleavage of PARP and caspase-3, signifying enhanced apoptosis. This was accompanied by a more substantial decrease in the protein levels of c-Myc, Mcl-1, and PCNA compared to single-agent treatment.

The enhanced anti-tumor effect of the this compound and Lenalidomide combination has also been confirmed in in vivo models. In a mouse xenograft model using OPM-2 cells, the combination treatment resulted in a more significant reduction in tumor growth compared to either this compound or Lenalidomide administered alone. larvol.com Another in vivo study using a JJN-3 multiple myeloma xenograft model also showed increased efficacy with the combination of this compound and Lenalidomide. dntb.gov.ua

Pomalidomide

Synergistic effects have also been documented in preclinical evaluations of this compound in combination with Pomalidomide, another immunomodulatory drug used in the treatment of multiple myeloma. In NCI-H929 and U266B1 multiple myeloma cell lines, synergistic interactions were observed with this compound at a concentration of 12.5 nM and with both agents at concentrations ranging from 12.5 to 50 nM, respectively. larvol.com

Mechanistically, the combination of this compound and Pomalidomide in OPM-2 cells for six hours resulted in enhanced apoptotic signaling, as demonstrated by increased cleavage of PARP and caspase-3. The combination also led to a more pronounced downregulation of the oncoproteins c-Myc, Mcl-1, and PCNA when compared to treatment with either drug individually.

Venetoclax (B612062)

The combination of this compound with the B-cell lymphoma 2 (Bcl-2) inhibitor Venetoclax has shown promising synergistic anti-myeloma activity in preclinical models. A key mechanism underlying this synergy is the ability of this compound to reduce the expression of MCL1, a known resistance factor to Venetoclax. larvol.com

In vitro studies demonstrated synergistic effects with synergy scores greater than 10 at pharmacologically relevant concentrations across several multiple myeloma cell lines. globenewswire.com In OPM-2 cells, the combination of this compound and Venetoclax for six hours led to a greater induction of apoptosis, indicated by increased cleavage of PARP and caspase-3, and a more significant reduction in c-Myc, Mcl-1, and PCNA protein levels compared to single-agent treatments. This robust induction of apoptosis through caspase-3 activation and PARP cleavage was observed as early as two hours after treatment. vincerapharma.com

Interactive Table: In Vitro Synergy of this compound with Anti-Myeloma Agents

Cell LineCombination AgentThis compound ConcentrationCombination Agent ConcentrationSynergy Score (ZIP)
OPM-2Bortezomib50 nM1 nM>10
MM.1SLenalidomide12.5 - 25 nM313 nM - 5 µMSynergistic
NCI-H929Lenalidomide12.5 - 25 nM313 nM - 5 µMSynergistic
U266B1Lenalidomide12.5 - 25 nM313 nM - 5 µMSynergistic
NCI-H929Pomalidomide12.5 nM12.5 - 50 nMSynergistic
U266B1Pomalidomide12.5 - 50 nM12.5 - 50 nMSynergistic
Multiple LinesVenetoclaxPharmacologically RelevantPharmacologically Relevant>10

Synergy with BTK Inhibitors

Preclinical research has identified a strong rationale for combining this compound with Bruton's tyrosine kinase (BTK) inhibitors, particularly in the context of overcoming therapeutic resistance in mantle cell lymphoma (MCL). nih.govpostersessiononline.eu

Studies have shown that this compound can potently inhibit the in vivo tumor growth of both cell line-derived and patient-derived xenografts that have developed resistance to BTK inhibitors. dntb.gov.uanih.gov Single-cell RNA sequencing of BTK inhibitor-resistant MCL samples revealed a significant enrichment of MYC-target gene expression, suggesting a potential vulnerability that can be exploited by CDK9 inhibition. dntb.gov.ua

Mechanistically, this compound has been shown to inhibit CDK9 phosphorylation, leading to the decreased synthesis of short-lived oncoproteins such as c-MYC, MCL-1, and cyclin D1, and subsequently inducing caspase-3-dependent apoptosis in MCL cells. oncodaily.comdntb.gov.ua In some resistant cell lines, this compound induced apoptosis as early as 6 hours, with the effect persisting for up to 48 hours. larvol.com

The potency of this compound in lymphoma cell lines has been demonstrated, with half-maximal inhibitory concentrations (IC50) ranging from 32 to 172 nM in MCL and diffuse large B-cell lymphoma cell lines. dntb.gov.uanih.gov These findings provide a strong preclinical basis for the clinical investigation of this compound in combination with BTK inhibitors, with the aim of driving deeper and more durable responses, and potentially offering a time-limited treatment option for patients. globenewswire.com A Phase 1b clinical trial is anticipated to evaluate this compound in combination with an approved BTK inhibitor in patients with high-risk chronic lymphocytic leukemia (CLL). vincerapharma.comlarvol.com

Synergy with CAR-T Therapy

Relapses following advanced treatments like chimeric antigen receptor T-cell (CAR-T) therapy represent a significant clinical challenge in aggressive lymphomas such as mantle cell lymphoma (MCL). nih.gov Preclinical research has identified cyclin-dependent kinase 9 (CDK9) as a key therapeutic target in this context. nih.gov Single-cell RNA sequencing of patient samples with dual resistance to both BTK inhibitors and CD19-directed CAR-T therapy revealed significant transcriptomic reprogramming, including a notable enrichment of MYC-targets. nih.gov Among the most upregulated genes in these highly resistant samples was CDK9, a critical component of the positive transcription elongation factor-b (P-TEFb) complex that regulates the expression of oncogenes like MYC. nih.gov

This finding provided a strong rationale for investigating the CDK9 inhibitor this compound as a strategy to overcome therapeutic resistance. In preclinical models of MCL, this compound has demonstrated high potency against lymphoma cells. nih.gov Subsequent in vitro and in vivo studies have shown that this compound can overcome resistance to CAR-T therapy. nih.govlarvol.com In various MCL and diffuse large B-cell lymphoma (DLBCL) cell lines, this compound showed potent activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov Furthermore, this compound potently inhibited the in vivo tumor growth of patient-derived xenografts (PDXs) established from patients with therapeutic resistance. nih.govlarvol.com Mechanistically, this compound treatment leads to the inhibition of CDK9 phosphorylation, which in turn suppresses the synthesis of short-lived survival proteins like c-MYC and MCL-1, ultimately inducing caspase-3-dependent apoptosis. nih.gov In some resistant cell lines, this compound was observed to induce apoptosis as early as six hours after treatment. larvol.com These preclinical data demonstrate this compound's potential to overcome CAR-T therapy resistance in MCL models, providing evidence for its clinical investigation. nih.gov

Table 1: In Vitro Potency of this compound in Lymphoma Cell Lines

Cell LineLymphoma TypeIC50 (nM)
MinoMantle Cell Lymphoma32 nM
JeKo-1Mantle Cell Lymphoma45 nM
Z-138Mantle Cell Lymphoma58 nM
DBDiffuse Large B-Cell Lymphoma172 nM
Data sourced from a 2024 study on this compound in mantle cell lymphoma. nih.gov

Combination with Prednisone (B1679067)

This compound is being evaluated in combination with the corticosteroid prednisone, alongside other agents, for the treatment of hematologic malignancies. globenewswire.comtargetedonc.com A phase 1 clinical study sponsored by the National Institutes of Health (NIH) is investigating a three-drug regimen of this compound, venetoclax, and prednisone in patients with relapsed or refractory lymphomas, including peripheral T-cell lymphoma (PTCL) and diffuse large B-cell lymphoma (DLBCL). globenewswire.comsec.govvincerapharma.comvincerapharma.com

The preclinical rationale for including this compound in such combinations stems from its mechanism of action as a selective CDK9 inhibitor. chemenu.comglobenewswire.com By inhibiting CDK9, this compound prevents the activation of RNA polymerase II, leading to a reduction in the levels of key oncogenes such as MYC and the anti-apoptotic protein MCL1. globenewswire.comsec.gov These targets are critical for the survival and proliferation of many lymphoma cells. Prednisone is a standard-of-care agent in many lymphoma treatment protocols, known for its lympholytic properties. The favorable safety profile of this compound in early studies supports its use as a combination partner with established and investigational therapies. targetedonc.comvincerapharma.comvincerx.com The combination aims to leverage different, potentially synergistic, mechanisms of action to improve treatment outcomes in difficult-to-treat lymphomas. targetedonc.com

Other Investigational Combinations (e.g., SY-5609)

Preclinical studies are exploring this compound's potential in combination with various other targeted therapies, leveraging its distinct mechanism of action to create synergistic anti-tumor effects.

SY-5609 (CDK7 Inhibitor) : A novel combination strategy involves targeting transcriptional regulation by co-administering this compound with SY-5609, a selective inhibitor of CDK7. Preclinical research in fibrolamellar carcinoma (FLC) models has shown that the addition of this compound (VIP152) to SY-5609 is synergistic. larvol.com This combination resulted in a more potent downregulation of FLC-specific driver genes and a greater decrease in cell viability than either agent alone. larvol.com Further validation of this combination in animal models is ongoing to assess in vivo efficacy and toxicity. larvol.com

Venetoclax (BCL-2 Inhibitor) : The combination of this compound with the BCL-2 inhibitor venetoclax holds a strong preclinical rationale. This compound-mediated CDK9 inhibition downregulates the pro-survival protein MCL-1, while venetoclax targets BCL-2. nih.govashpublications.org Simultaneously blocking these two critical anti-apoptotic proteins can induce synthetic lethality in cancer cells dependent on them for survival. Preclinical studies in multiple myeloma (MM) cell lines have evaluated this combination, with synergy calculated using the zero-interaction potency (ZIP) method. ashpublications.org This dual targeting of survival pathways forms the basis for the ongoing clinical trial combining this compound, venetoclax, and prednisone. targetedonc.comvincerapharma.com

BTK Inhibitors : In mantle cell lymphoma models, this compound has shown the ability to overcome resistance to Bruton's tyrosine kinase (BTK) inhibitors. nih.govlarvol.com This suggests a potential role for this compound in treating patients who have relapsed after BTKi therapy.

Other Anti-Myeloma Agents : In a preclinical study focused on multiple myeloma, this compound was tested in combination with several anti-MM agents, including bortezomib, lenalidomide, and pomalidomide. ashpublications.org The study reported that the combination of this compound with lenalidomide, in particular, resulted in increased efficacy in vivo. globenewswire.comashpublications.org In mouse models of MM, this compound monotherapy reduced tumor volumes significantly, and its combination with lenalidomide enhanced this anti-tumor activity. globenewswire.comashpublications.org

Table 2: Summary of Preclinical Investigational Combinations with this compound

Combination AgentAgent ClassCancer ModelKey Preclinical FindingSource
SY-5609CDK7 InhibitorFibrolamellar CarcinomaSynergistic downregulation of driver genes and decreased viability. larvol.com
VenetoclaxBCL-2 InhibitorMultiple MyelomaSynergistic activity by dual targeting of MCL-1 and BCL-2. ashpublications.org
BTK InhibitorsTyrosine Kinase InhibitorMantle Cell LymphomaOvercomes resistance to BTKi therapy. nih.govlarvol.com
LenalidomideIMiD AgentMultiple MyelomaIncreased in vivo efficacy observed in combination. globenewswire.comashpublications.org

Translational Research and Clinical Development of Enitociclib

Clinical Rationale for Targeting CDK9 in Hematologic Malignancies

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes. oncotarget.comdrugtargetreview.com Overexpression of certain CDKs is a hallmark of many cancers, including hematologic malignancies, making them attractive therapeutic targets. oncotarget.comdrugtargetreview.com

CDK9, in particular, is a key component of the positive transcription elongation factor b (P-TEFb) complex. ashpublications.orgashpublications.org This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the elongation phase of transcription. ashpublications.orgashpublications.orgnih.gov By inhibiting CDK9, enitociclib disrupts the transcription of genes with short half-life mRNAs, including several key oncogenes that are crucial for the survival and proliferation of cancer cells. ashpublications.org

Many hematologic malignancies are characterized by the overexpression of oncoproteins such as MYC and MCL1. nih.govoncotarget.comdrugtargetreview.com These proteins promote cell survival and are often associated with aggressive disease and poor prognosis. oncotarget.com Preclinical studies have demonstrated that CDK9 inhibitors can effectively suppress the transcription of these oncogenes, leading to apoptosis in cancer cells. oncotarget.comashpublications.org

The clinical rationale for targeting CDK9 with this compound in hematologic malignancies is therefore based on its ability to downregulate the expression of key survival proteins like MYC and MCL1, thereby inducing cancer cell death. nih.govnih.govresearchgate.net This targeted approach offers a promising strategy for treating cancers that are dependent on these oncogenic drivers. nih.govnih.govresearchgate.net

Clinical Trial Overview

The clinical development of this compound has involved both monotherapy and combination therapy trials to assess its efficacy in various hematologic malignancies.

A key Phase 1 trial, NCT02635672, evaluated this compound as a monotherapy in patients with advanced cancers, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). larvol.comglobenewswire.comvincerapharma.com This study enrolled 63 patients across dose-escalation and expansion cohorts. globenewswire.comfirstwordpharma.comsec.gov The trial demonstrated a favorable safety profile and on-target pharmacodynamic activity. globenewswire.comfirstwordpharma.comsec.gov Notably, durable complete metabolic remissions were observed in two patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL), with remissions lasting 3.7 and 2.3 years and continuing for more than two years after treatment cessation. globenewswire.comfirstwordpharma.com Another patient with transformed follicular lymphoma achieved a metabolic partial response and remained on treatment for over 26 months. larvol.comvincerapharma.com

Table 1: Overview of NCT02635672 Trial

Trial Identifier Phase Status Interventions Key Findings
NCT02635672 1 Completed This compound Favorable safety profile, durable complete metabolic remissions in DH-DLBCL patients. globenewswire.comvincerapharma.comfirstwordpharma.com

Building on the promising results of monotherapy, this compound is also being evaluated in combination with other anti-cancer agents.

The NCT04978779 trial, a Phase 1 study, was designed to evaluate this compound monotherapy and in combination with a BTK inhibitor in patients with high-risk chronic lymphocytic leukemia (CLL) or Richter syndrome. vincerapharma.compatsnap.comlarvol.com This study was terminated, but provided valuable safety and efficacy data. patsnap.com

Table 2: Overview of Combination Clinical Trials

Trial Identifier Phase Status Interventions Key Findings
NCT05371054 1/2 Active, not recruiting This compound, Venetoclax (B612062), Prednisone (B1679067) Promising response rates in PTCL and DH-DLBCL. vincerx.comfirstwordpharma.compatsnap.comtargetedonc.combiospace.comglobenewswire.comglobenewswire.com
NCT04978779 1 Terminated This compound +/- BTK inhibitor Provided safety and efficacy data. vincerapharma.compatsnap.comlarvol.com

Phase 1 Monotherapy Trials (e.g., NCT02635672)

Efficacy in Specific Malignancies

This compound has demonstrated notable efficacy in specific, hard-to-treat hematologic malignancies.

DH-DLBCL is an aggressive form of lymphoma characterized by rearrangements in the MYC and BCL2 genes, making it particularly challenging to treat. nih.govnih.govresearchgate.net The rationale for using a CDK9 inhibitor like this compound in this malignancy is strong, given its ability to downregulate MYC expression. nih.govnih.govresearchgate.net

In the Phase 1 monotherapy trial (NCT02635672), this compound demonstrated significant clinical activity in patients with DH-DLBCL. nih.govaacrjournals.org Two out of seven patients treated with a 30 mg once-weekly intravenous dose achieved complete metabolic remissions. nih.govnih.gov One of these remissions has been durable for over 5.5 years. aacrjournals.org

In a combination study with venetoclax and prednisone (NCT05371054), a partial response was observed in a patient with DH-DLBCL after just one cycle of treatment, indicating a potentially faster response rate with the combination therapy compared to monotherapy. vincerx.comtargetedonc.comglobenewswire.com

PTCL is a group of rare and aggressive non-Hodgkin lymphomas with generally poor outcomes. biospace.comglobenewswire.com The combination of this compound with venetoclax and prednisone in the NCT05371054 trial has shown encouraging results in this patient population. targetedonc.combiospace.comglobenewswire.com

Investigators reported two partial responses in three patients with PTCL. targetedonc.combiospace.comglobenewswire.com One patient with angioimmunoblastic T-cell lymphoma experienced a 91% reduction in tumor burden. vincerx.comtargetedonc.com Another patient with PTCL had an 86% reduction in pulmonary lesions and a complete resolution of skin lesions. vincerx.comtargetedonc.comglobenewswire.com These findings suggest a synergistic effect between this compound and venetoclax in PTCL. targetedonc.combiospace.comglobenewswire.comonco-this-week.com As of September 2024, the study had reported three partial responses in patients with PTCL. larvol.comfirstwordpharma.comglobenewswire.com

Table 3: Efficacy of this compound in Specific Malignancies

Malignancy Trial Key Efficacy Results
DH-DLBCL NCT02635672 (Monotherapy) 2 of 7 patients achieved complete metabolic remission. nih.govnih.gov
DH-DLBCL NCT05371054 (Combination) 1 partial response in 2 patients. targetedonc.combiospace.comglobenewswire.com
PTCL NCT05371054 (Combination) 3 partial responses in patients with PTCL. larvol.comfirstwordpharma.comtargetedonc.combiospace.comglobenewswire.comglobenewswire.com

Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL)

This compound is being evaluated in Phase 1 clinical trials for patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). cllsociety.orgyoutube.com Early data from these studies have focused on establishing a favorable safety profile in this patient population. cllsociety.orgyoutube.com

In a pooled safety analysis of 17 patients from two Phase 1 trials, which included individuals with non-Hodgkin lymphoma and CLL, the most common side effects were mild to moderate gastrointestinal issues, fatigue, and fever. cllsociety.org While clinical activity has been observed in non-Hodgkin lymphoma, it is still too early to determine the efficacy of this compound in CLL. cllsociety.org

One of the trials, VNC-152-102 (NCT04978779), is a Phase 1 dose-escalation study specifically for patients with relapsed or refractory CLL or Richter Syndrome. larvol.com The study has explored different dosing schedules, including a starting dose of 10 mg for the first week followed by 15 mg, and another cohort receiving 15 mg in the first week followed by 30 mg. Preliminary pharmacodynamic data from the lower dose levels (10/15 mg) in the first two CLL patients did not show a robust downregulation of oncogenic signals like MYC, and both patients experienced progressive disease. youtube.com This has led to the investigation of higher doses. youtube.com

The research highlights the high-risk nature of the CLL patients enrolled, with many having deletion 17p and unmutated IGHV, both of which are associated with a poorer prognosis. youtube.com The focus remains on determining the optimal dose that can effectively modulate the target pathways with a manageable safety profile before definitive efficacy can be established. globenewswire.com

Table 1: this compound in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Study IDPhaseStatusKey Findings
VNC-152-102 (NCT04978779)1EnrollingPreliminary data suggest lower doses (10/15 mg) may not be sufficient for robust target modulation in CLL patients. larvol.comyoutube.com
Pooled Analysis (VNC-152-101 & VNC-152-102)1OngoingFavorable safety profile observed; efficacy in CLL is yet to be determined. cllsociety.org

Multiple Myeloma (MM)

Preclinical studies have demonstrated the potential of this compound in treating Multiple Myeloma (MM). ashpublications.org In a preclinical study, this compound showed significant cytotoxic activity as a single agent in various MM cell lines, with IC50 values ranging from 36 to 78 nM. globenewswire.comashpublications.org

The research also explored this compound in combination with other anti-MM agents. ashpublications.org Synergy was observed when this compound was combined with bortezomib (B1684674), lenalidomide (B1683929), pomalidomide, and venetoclax in preclinical models. ashpublications.org These findings suggest that this compound could be a valuable component of combination therapies for MM. ashpublications.org

The mechanism of action in MM cells involves the dose-dependent depletion of phosphorylated serine 2/5 RNAPII, MYC, and MCL1 proteins. ashpublications.org In vivo studies in mouse models showed that this compound transiently inhibits the transcription of MYC and MCL1 and promotes apoptosis. ashpublications.org This preclinical evidence provides a strong rationale for the clinical development of this compound in MM. ashpublications.org

Table 2: Preclinical Findings of this compound in Multiple Myeloma (MM)

Study TypeKey Findings
In Vitro Cell Line StudiesSignificant cytotoxic activity with IC50 values between 36 and 78 nM. globenewswire.comashpublications.org
Combination Studies (Preclinical)Synergistic effects observed with bortezomib, lenalidomide, pomalidomide, and venetoclax. ashpublications.org
In Vivo Mouse ModelsInhibition of MYC and MCL1 transcription, promotion of apoptosis, and reduction in tumor volume. ashpublications.org

Mantle Cell Lymphoma (MCL)

This compound has shown promise in preclinical models of Mantle Cell Lymphoma (MCL), particularly in overcoming therapeutic resistance. dntb.gov.uapostersessiononline.eu Research has indicated that this compound is highly potent in targeting MCL cells, with half-maximal inhibitory concentrations (IC50) ranging from 32 to 172 nM in MCL cell lines. dntb.gov.uanih.gov

The mechanism of action in MCL involves the inhibition of CDK9 phosphorylation, which leads to a decrease in the synthesis of short-lived proteins like c-MYC, MCL-1, and cyclin D1, ultimately inducing apoptosis. dntb.gov.uapostersessiononline.eunih.gov

Importantly, this compound has demonstrated the ability to overcome resistance to Bruton's tyrosine kinase inhibitors (BTKi) and CAR-T therapy in preclinical models of MCL. dntb.gov.ua In patient-derived xenograft (PDX) models with resistance to ibrutinib (B1684441) and venetoclax, this compound effectively inhibited tumor growth. postersessiononline.eu This suggests that CDK9 inhibition with this compound could be a valuable therapeutic strategy for patients with relapsed or refractory MCL. postersessiononline.eu A phase 1 clinical trial (VNC-152-101) included a patient with mantle cell lymphoma.

Table 3: Preclinical Efficacy of this compound in Mantle Cell Lymphoma (MCL)

ModelKey Findings
MCL Cell LinesPotent anti-lymphoma activity with IC50 values ranging from 32 to 172 nM. dntb.gov.uanih.gov
Patient-Derived Xenografts (PDX)Effective inhibition of tumor growth in models with resistance to ibrutinib and venetoclax. postersessiononline.eu

Richter Syndrome

This compound is being investigated in a Phase 1 clinical trial (NCT04978779) for patients with Richter Syndrome (RS), a transformation of CLL into an aggressive lymphoma. larvol.comyoutube.com The study is a dose-escalation trial aiming to determine the safety and optimal dosage of this compound in this high-risk patient population. youtube.com

Early reports from this trial have focused on the safety profile of this compound. youtube.com The study enrolls patients with both high-risk CLL and Richter Syndrome. youtube.com One patient with Richter Syndrome was included in a pooled analysis of 20 patients from two phase 1 studies. The development of this compound for Richter Syndrome is still in its early stages, with a focus on establishing a safe and effective dose. vincerapharma.comyoutube.com

Table 4: this compound in Richter Syndrome (RS)

Study IDPhaseStatusKey Findings
VNC-152-102 (NCT04978779)1EnrollingInvestigating the safety and optimal dose of this compound in patients with RS. larvol.comyoutube.com

Transformed Follicular Lymphoma (tFL)

A patient with transformed follicular lymphoma (tFL) was enrolled in a Phase 1 clinical trial of this compound monotherapy (VNC-152-101). nih.gov This patient, treated with a 30 mg dose, showed a 16% reduction in tumor burden after the second cycle and a 22% reduction after the seventh cycle, achieving stable disease. globenewswire.com As of September 2024, this patient had achieved a metabolic partial response and remained on this compound monotherapy for over 26 months. larvol.comvincerapharma.com

Pharmacodynamic studies in this patient and others with B-cell malignancies revealed significant downregulation of MYC with the 30 mg dose. These findings suggest that this compound has potential as a therapeutic option for tFL.

Table 5: this compound in Transformed Follicular Lymphoma (tFL)

Study IDPhasePatient StatusKey Findings
VNC-152-101 (NCT02635672)1On studyOne patient with tFL achieved a metabolic partial response and has remained on treatment for over 26 months. larvol.comvincerapharma.com

Burkitt Lymphoma

A patient with Burkitt lymphoma was included in a Phase 1 clinical trial (VNC-152-101) of this compound. In a cohort of patients with various B-cell malignancies, significant downregulation of MYC was observed at the 30 mg dose level. globenewswire.com The patient with Burkitt lymphoma experienced progressive disease. nih.gov Further investigation is needed to determine the potential of this compound in this specific lymphoma subtype.

Table 6: this compound in Burkitt Lymphoma

Study IDPhasePatient OutcomeKey Findings
VNC-152-101 (NCT02635672)1Progressive DiseaseOne patient with Burkitt lymphoma was treated in this study. nih.gov

Angioimmunoblastic T-cell Lymphoma

In a Phase 1 dose-escalation trial (NCT05371054) evaluating this compound in combination with venetoclax and prednisone, a patient with angioimmunoblastic T-cell lymphoma (AITL) demonstrated a significant response. globenewswire.com This patient, treated at the first dose level of this compound, achieved a partial response with a 91% reduction in tumor burden and remains on the study for follow-up. globenewswire.com

This early but promising result suggests that the combination of this compound with other agents may be an effective strategy for AITL, a subtype of peripheral T-cell lymphoma with generally poor outcomes.

Table 7: this compound in Angioimmunoblastic T-cell Lymphoma (AITL)

Study IDPhaseTreatmentKey Findings
NCT053710541This compound + Venetoclax + PrednisoneOne patient with AITL had a partial response with a 91% tumor reduction. globenewswire.com

Overcoming Therapeutic Resistance

This compound, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, is under investigation for its potential to overcome resistance to established cancer therapies. By targeting a fundamental mechanism of transcriptional regulation, this compound offers a novel approach to treating cancers that have become refractory to other treatments.

BTK Inhibitor Resistance

Resistance to Bruton's tyrosine kinase (BTK) inhibitors is a growing concern in the management of B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). figshare.comdntb.gov.uabloodcancerstoday.com this compound has demonstrated the potential to overcome this resistance. figshare.comdntb.gov.ua

In preclinical models of MCL, resistance to BTK inhibitors and even dual resistance to BTK inhibitors and CAR-T therapy is associated with significant transcriptomic reprogramming, particularly the enrichment of MYC-targets. figshare.comdntb.gov.ua Notably, CDK9 was identified as one of the most upregulated genes in dual-resistant samples compared to those resistant only to BTK inhibitors. figshare.comdntb.gov.ua This suggests that targeting CDK9 could effectively shut down the MYC-driven survival mechanisms that contribute to drug resistance. figshare.comdntb.gov.ua

Preclinical studies have shown that this compound potently inhibits the growth of BTK inhibitor-resistant MCL cell lines and patient-derived xenografts. figshare.compostersessiononline.eu The mechanism involves the inhibition of CDK9 phosphorylation, which leads to a decrease in the synthesis of short-lived oncoproteins like c-MYC, MCL-1, and cyclin D1, ultimately inducing apoptosis. figshare.comnih.govnih.gov

Venetoclax Resistance

Venetoclax, a BCL-2 inhibitor, is another important targeted therapy for hematologic malignancies. However, resistance can develop, often through the upregulation of other anti-apoptotic proteins like MCL-1. researchgate.netnih.gov this compound's ability to downregulate MCL-1 makes it a promising agent to overcome venetoclax resistance. ashpublications.org

Preclinical studies in multiple myeloma (MM) have shown that this compound can reduce the expression of MCL-1, which is known to confer resistance to venetoclax. ashpublications.org This provides a strong rationale for combining this compound with venetoclax. In fact, synergistic effects have been observed when this compound is combined with venetoclax in MM and leukemia models. researchgate.netashpublications.org The combination of this compound with venetoclax and prednisone is currently being evaluated in a Phase 1 clinical trial for patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and peripheral T-cell lymphoma (PTCL).

CAR-T Resistance

Chimeric antigen receptor (CAR)-T cell therapy is a revolutionary treatment for some hematologic cancers, but resistance remains a challenge. figshare.comdntb.gov.uaresearchgate.net Emerging evidence suggests that this compound may have a role in overcoming CAR-T resistance, particularly in MCL.

As mentioned earlier, single-cell RNA sequencing of MCL cells has revealed that dual resistance to both BTK inhibitors and CAR-T therapy is associated with an enrichment of MYC-targets and upregulation of CDK9. figshare.comdntb.gov.ua This finding provides a strong biological basis for investigating this compound in patients who have relapsed after CAR-T therapy. figshare.comdntb.gov.ua Preclinical data have demonstrated this compound's potency in inhibiting the in vivo tumor growth of patient-derived xenografts with dual resistance to ibrutinib and CAR-T therapy. postersessiononline.eu By targeting the CDK9/MYC axis, this compound may be able to resensitize tumors to immunotherapy or provide an alternative therapeutic option for these heavily pretreated patients. figshare.comdntb.gov.ua

Pharmacodynamic Effects in Patients

Clinical studies of this compound have demonstrated clear on-target pharmacodynamic effects in patients with various hematologic malignancies and solid tumors. vincerapharma.com The primary pharmacodynamic marker of this compound activity is the downregulation of messenger RNA (mRNA) levels of key oncogenes, including MYC, MCL1, and proliferating cell nuclear antigen (PCNA). nih.govvincerapharma.com

In a Phase 1 study, patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL) and other MYC-positive non-Hodgkin lymphomas (NHL) treated with this compound showed significant downregulation of MYC mRNA in their blood samples. nih.gov This effect was dose-dependent, with more robust and durable downregulation observed at the 30 mg dose compared to lower doses. nih.govvincerapharma.com These molecular changes correlated with clinical responses, including complete metabolic remissions in some patients with DH-DLBCL. vincerapharma.comnih.gov

The pharmacodynamic effects of this compound are not limited to MYC. The drug also leads to the depletion of the anti-apoptotic protein MCL1. nih.govnih.gov This dual targeting of MYC and MCL1 is a key aspect of this compound's mechanism of action and contributes to its pro-apoptotic effects. nih.gov Furthermore, this compound has been shown to inhibit the phosphorylation of RNA polymerase II at Ser2, a direct downstream target of CDK9, confirming its on-target activity in patients. nih.gov

Future Directions in Clinical Development

The promising preclinical and early clinical data for this compound have paved the way for its continued development, with a focus on exploring new combination therapies to broaden its applicability and enhance its efficacy.

Exploration of New Combinations

The ability of this compound to overcome resistance to existing therapies and its distinct mechanism of action make it an attractive partner for combination regimens. nih.gov Several new combinations are being actively explored or are planned for future clinical investigation.

One key area of interest is the combination of this compound with a BTK inhibitor for the treatment of high-risk CLL. vincerapharma.comlarvol.com The rationale for this combination is to achieve deeper and more durable remissions, potentially allowing for a time-limited treatment course and reducing the risk of developing resistance mutations. vincerapharma.com

In multiple myeloma, preclinical studies have demonstrated synergistic effects when this compound is combined with agents like bortezomib and lenalidomide. ashpublications.org In vivo studies in MM xenograft models have shown increased efficacy with the combination of this compound and lenalidomide. vincerapharma.com

For solid tumors, promising signals have been observed in patients with ovarian cancer, suggesting that this compound could be a valuable component of future combination therapies for this disease. vincerapharma.com Additionally, research collaborations are underway to explore this compound in combination with other agents for pediatric leukemias and central nervous system tumors. Preclinical work has already shown its activity in models of rhabdomyosarcoma and neuroblastoma.

A novel triple combination therapy targeting CDK9 (with this compound), BRD4, and BCL-xL is being developed to overcome resistance in metastatic castration-resistant prostate cancer. larvol.com

Below is a table summarizing the ongoing and planned combination studies with this compound:

Combination PartnerIndication(s)Rationale
Venetoclax, PrednisoneDLBCL, PTCLOvercome venetoclax resistance by downregulating MCL-1.
BTK InhibitorHigh-risk CLLAchieve deeper remissions and potentially allow for treatment discontinuation. vincerapharma.comlarvol.com
LenalidomideMultiple MyelomaSynergistic anti-tumor activity observed in preclinical models. ashpublications.orgvincerapharma.com
BortezomibMultiple MyelomaPreclinical synergy demonstrated. ashpublications.org
Pelabresib, NavitoclaxMetastatic Castration-Resistant Prostate CancerTriple combination to overcome resistance to androgen receptor-axis-targeted therapies. larvol.com

Patient Stratification and Biomarker Research

Translational research for this compound, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, has been heavily focused on identifying patient populations most likely to benefit from its mechanism of action. researchgate.net The core of this strategy lies in biomarker research, aiming to pinpoint molecular signatures that predict response. exserabiolabs.orgnih.govnordicbioscience.com This approach moves away from a one-size-fits-all methodology and towards a precision medicine framework where treatment is tailored to the individual's tumor biology. oxfordglobal.com

The primary mechanism of this compound involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). nih.gov This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), which in turn causes the rapid depletion of short-lived messenger RNAs (mRNAs). ashpublications.org Consequently, the expression of key oncogenes with short mRNA half-lives, such as MYC and Myeloid Cell Leukemia-1 (MCL1), is significantly reduced, leading to "oncogenic shock" and cancer cell death. nih.gov

This mechanism provides a clear rationale for patient stratification. Research efforts have concentrated on tumors believed to be dependent on the continuous high-level expression of these specific oncogenes.

MYC-Driven Malignancies as a Primary Target

A significant focus of clinical development has been on patients with MYC-driven cancers. nih.govresearchgate.net Double-hit diffuse large B-cell lymphoma (DH-DLBCL), an aggressive lymphoma characterized by rearrangements in the MYC gene (often alongside BCL2), is a prime example. researchgate.netnih.gov Patients with these tumors are often refractory to standard treatments, making them a population with high unmet medical need. nih.govresearchgate.net

Preclinical and clinical studies have demonstrated that this compound effectively downregulates MYC and MCL1. researchgate.net In vitro studies in MYC-driven DLBCL cell lines showed that this compound treatment leads to a significant depletion of both MYC and MCL1 mRNA and protein levels. nih.gov These findings have been translated into the clinic, where pharmacodynamic biomarkers are monitored in patient samples. researchgate.net In a phase 1 trial involving patients with DH-DLBCL and other MYC-positive non-Hodgkin lymphomas (NHL), the downregulation of MYC and MCL1 mRNA was observed in whole blood samples following this compound administration. nih.gov For instance, after the first 30 mg dose, the maximum inhibition of MYC mRNA reached 89.6%. nih.gov This confirms the on-target effect of the drug in patients and serves as a critical pharmacodynamic biomarker. nih.govresearchgate.net

Biomarker Findings in Multiple Myeloma

Research in multiple myeloma (MM) has further elucidated potential biomarkers for this compound sensitivity. ashpublications.org Preclinical studies demonstrated that this compound is highly effective at decreasing cell viability and inducing apoptosis in various MM cell lines. ashpublications.org The drug inhibited the phosphorylation of RNA Polymerase II and repressed the expression of c-Myc, Mcl-1, and Proliferating Cell Nuclear Antigen (PCNA). ashpublications.org Notably, these studies showed that this compound's effectiveness was not limited to subsets with specific genetic markers like the chromosome 1q gain, which includes the MCL1 gene locus. ashpublications.org It proved effective even in cell lines with unfavorable prognostic factors such as p53 deletion and t(4;14) translocation, suggesting a broader potential application in genetically diverse MM patient populations. ashpublications.org

Expanding Biomarker Research

Beyond MYC and MCL1, ongoing research seeks to identify additional biomarkers of response or resistance. RNA-sequencing analysis of DLBCL cell lines treated with this compound has identified other differentially expressed genes, including ZFP36, JUNB, BTG1, and PIM3, as potential CDK9-regulated targets. nih.gov Furthermore, in preclinical models of pediatric cancers like MYCN-amplified rhabdomyosarcoma and neuroblastoma, this compound treatment led to the downregulation of the PAX3-FOXO1 fusion protein and PLK1 protein, indicating other potential tumor-specific biomarkers. aacrjournals.org In high-grade serous ovarian cancer organoid models, expression levels of ERBB3 and phosphodiesterase 3B (PDE3B) were found to correlate with sensitivity and resistance to CDK9 inhibitors, respectively, suggesting their potential as predictive biomarkers in this cancer type. larvol.com

The table below summarizes key research findings on biomarkers associated with this compound's activity across different cancer models.

Table 1: Summary of this compound Biomarker Research Findings

This table is interactive. You can sort and filter the data.

Cancer Type/ModelKey Biomarker(s)Research FindingImplication for Patient StratificationSource(s)
MYC+ Lymphomas (e.g., DH-DLBCL) MYC, MCL1, pSer2 RNA Pol IIThis compound inhibits RNA Pol II phosphorylation, leading to rapid depletion of MYC and MCL1 mRNA and protein.Patients with tumors harboring MYC rearrangements or overexpression are predicted to be more sensitive. nih.govresearchgate.net
Multiple Myeloma (MM) c-Myc, Mcl-1, PCNAEffective in cell lines with various genetic backgrounds, including p53 deletion and t(4;14), not just those with MCL1 amplification.Suggests potential efficacy beyond a single genetic marker, in a broader MM population. ashpublications.org
MYCN-Amplified Pediatric Tumors MYCN, PAX3-FOXO1, PLK1Downregulation of MYCN and other key oncogenic proteins observed in rhabdomyosarcoma and neuroblastoma cell lines.Potential for use in pediatric patients with MYCN-amplified solid tumors. aacrjournals.org
High-Grade Serous Ovarian Cancer ERBB3, PDE3BHigh ERBB3 expression correlated with sensitivity, while high PDE3B expression correlated with resistance to CDK9 inhibitors in organoids.ERBB3 and PDE3B levels could potentially predict which patients might respond. larvol.com

The following table presents data from a clinical trial, illustrating the pharmacodynamic effect of this compound on MYC mRNA levels in patients with MYC-driven lymphomas.

Table 2: Pharmacodynamic Response of MYC mRNA in Patients with MYC+ Lymphoma Treated with this compound

This table is interactive. You can sort and filter the data.

Patient CohortNumber of PatientsTreatmentBiomarker MeasuredKey ResultSource(s)
DH-DLBCL 1030 mg this compound i.v. once weeklyMYC mRNA in whole bloodMaximum inhibition after first dose: 89.6% (average) nih.gov
Other MYC+ NHL 530 mg this compound i.v. once weeklyMYC mRNA in whole bloodDownregulation of MYC mRNA observed, confirming on-target activity. nih.gov
DH-DLBCL 730 mg this compound i.v. once weeklyClinical Response2 out of 7 patients achieved a complete metabolic remission. researchgate.netnih.gov

Advanced Research and Development Perspectives

Structure-Activity Relationship (SAR) Studies of CDK9 Inhibitors

Structure-activity relationship (SAR) studies are crucial in the development of potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors. These studies explore how chemical structure modifications of a compound influence its biological activity.

A key area of focus in the SAR of CDK9 inhibitors has been the exploration of different chemical scaffolds. For instance, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as a promising structural prototype. rsc.org Research into this class of compounds has led to the synthesis of novel derivatives with significant inhibitory activity against both CDK2 and CDK9. rsc.org In one study, twenty-four new N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized, with twenty-one of them showing potent inhibition of both CDK2/cyclin A and CDK9/cyclin T1. rsc.org The most potent of these compounds demonstrated IC50 values of 83 nM for CDK2 and 65 nM for CDK9. rsc.org Docking studies of these compounds have provided valuable insights for further molecular optimization. rsc.org

Another class of compounds that has been investigated is the pyrazolo[1,5-a]pyrimidines. unimelb.edu.au Starting from a multi-kinase inhibitor, researchers have worked towards discovering more selective CDK9 inhibitors within this scaffold. unimelb.edu.au These studies highlight the importance of the kinase's role in transcriptional regulation, which, when inhibited, can lead to the reduction of short-lived proteins like Mcl-1, ultimately inducing apoptosis in malignant cells. unimelb.edu.au

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile scaffold has also been the subject of detailed SAR studies. acs.org These investigations have shed light on the structural basis for isotype selectivity between CDK9 and other cyclin-dependent kinases like CDK2. acs.org

Furthermore, the development of LY2857785, a potent and selective CDK9 inhibitor, was guided by structure-based design and extensive SAR studies. researchgate.net This compound acts as a reversible and competitive ATP kinase inhibitor. researchgate.net Statistical analysis of over 900 SAR compounds helped to distinguish the individual contributions of CDK7 and CDK9 inhibition to cellular effects. researchgate.net

These diverse SAR studies underscore the continuous effort to refine the chemical structures of CDK9 inhibitors to achieve higher potency, selectivity, and improved pharmacological properties.

Development of Enitociclib Analogs and Derivatives

The development of this compound was a result of optimizing a preceding compound, atuveciclib (B1649299). nih.govguidetopharmacology.org Atuveciclib was the first in its class of CDK9 inhibitors to enter clinical development but showed limitations, including high incidences of neutropenia that led to dose-limiting toxicity. nih.govoncotarget.com This prompted the development of a more potent and selective CDK9 inhibitor, leading to the creation of this compound (formerly known as VIP152 or BAY 1251152). nih.govoncotarget.com

This compound itself is the (R)-enantiomer of a racemic mixture. medchemexpress.com The development process involved separating the enantiomers to identify the more active form. medchemexpress.com Further research has explored the creation of analogs and derivatives to enhance its therapeutic profile. The sulfoximine (B86345) group present in both atuveciclib and this compound has been identified as a potential site for linker attachment, suggesting a strategy for developing new derivatives. researchgate.net

The goal of developing these analogs is to improve upon the already favorable characteristics of this compound, such as its selectivity and tolerability. nih.gov For example, research into related pyrazolo[1,5-a]pyrimidines and 9H-purine structures continues to inform the design of novel CDK9 inhibitors with potentially improved properties. unimelb.edu.auresearchgate.net The ongoing development of compounds like YK-2168, which shows improved CDK9 selectivity over this compound, illustrates the continuous effort to create next-generation CDK9 inhibitors. patsnap.comlarvol.com

This compound as a Component of Small Molecule Drug Conjugates (SMDCs)

Small molecule-drug conjugates (SMDCs) are an innovative therapeutic approach that combines a small molecule for targeting, a chemical linker, and a potent cytotoxic payload. patsnap.com This strategy aims to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity. patsnap.com

Vincerx Pharma is actively developing a modular bioconjugation platform that includes the creation of SMDCs. This platform is designed to overcome the limitations of earlier conjugation technologies and has shown promise in preclinical models.

A key aspect of SMDC design is the strategy for attaching the linker to the targeting molecule. For this compound and its precursor, atuveciclib, the sulfoximine group has been identified as a potential site for linker attachment. researchgate.net This functional group provides a handle for chemical modification without compromising the core activity of the CDK9 inhibitor. The linker itself is a critical component, designed to be stable in circulation but cleavable under specific conditions within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. patsnap.com

The targeting component of an SMDC directs the conjugate to cancer cells. Vincerx Pharma is developing SMDCs that utilize specific targeting mechanisms. One such example is VIP236, an SMDC that targets αvβ3 integrins. vincerx.com While the specific payload and linker chemistry for an this compound-based SMDC have not been fully disclosed, the principle would involve conjugating this compound to a targeting moiety that recognizes a surface protein highly expressed on cancer cells. This targeted delivery mechanism is central to the efficacy and safety of SMDCs. patsnap.com

Linker Attachment Strategies

Comparative Studies with Other CDK9 Inhibitors

This compound has been compared to several other CDK9 inhibitors in preclinical and clinical studies to evaluate its relative potency, selectivity, and efficacy.

This compound vs. Atuveciclib: this compound was developed as a more potent and selective successor to atuveciclib. nih.govoncotarget.com While atuveciclib was the first in its class to enter clinical trials, it was associated with dose-limiting toxicities. nih.govguidetopharmacology.org this compound exhibits improved potency and a better therapeutic index. researchgate.net

This compound vs. KB-0742: In in vitro studies using MYC-driven diffuse large B-cell lymphoma (DLBCL) cell lines, this compound demonstrated more sustained depletion of MYC and MCL1 mRNA and protein levels compared to KB-0742. nih.gov this compound also induced higher levels of cleaved PARP, a marker of apoptosis, than KB-0742. nih.gov Unlike the intravenous administration of this compound, KB-0742 is an orally administered CDK9 inhibitor. aacrjournals.org

This compound vs. AZD4573: Both this compound and AZD4573 are potent and selective CDK9 inhibitors. nih.govmedchemexpress.com this compound is reported to have a better safety profile than AZD4573. nih.gov YX0798, a newer CDK9 inhibitor, was shown to have higher selectivity for CDK9 compared to AZD4573 and this compound. biorxiv.org

This compound vs. YK-2168: YK-2168 is a differentiated selective CDK9 inhibitor that has demonstrated improved CDK9 selectivity over enitocociclib (also referred to by its former name, BAY-1251152) in preclinical studies. patsnap.comlarvol.com

This compound vs. SY-5609: SY-5609 is a highly selective inhibitor of CDK7, with poor inhibitory activity against CDK9. medchemexpress.com The combination of a CDK7 inhibitor like SY-5609 with a CDK9 inhibitor like this compound is being explored as a potential synergistic therapy. larvol.com

This compound vs. OBP-004: OBP-004 is described as a highly potent and selective CDK9 inhibitor. larvol.com In a preclinical model of triple-negative breast cancer, OBP-004 was shown to reduce metastatic tumor growth. larvol.com

Interactive Table: Comparison of this compound with Other CDK9 Inhibitors

CompoundPrimary Target(s)Key Differentiating Features
This compound CDK9Highly potent and selective; favorable safety profile; intravenous administration. nih.govresearchgate.netnih.gov
Atuveciclib CDK9Precursor to this compound; dose-limiting toxicities observed in clinical trials. nih.govguidetopharmacology.org
KB-0742 CDK9Orally bioavailable; less sustained downstream effects compared to this compound in some models. nih.govaacrjournals.org
AZD4573 CDK9Potent and highly selective; enables transient target engagement. medchemexpress.com
YK-2168 CDK9Differentiated selective CDK9 inhibitor with improved selectivity over this compound. patsnap.comlarvol.com
SY-5609 CDK7Highly selective for CDK7 with poor CDK9 inhibition; potential for combination therapy. medchemexpress.comlarvol.com
OBP-004 CDK9Highly potent and selective; shown to reduce metastatic tumor burden in preclinical models. larvol.com

Investigating this compound's Potential in Other Disease Areas (e.g., Alzheimer's Disease)

While the primary focus of this compound's development has been in oncology, particularly hematological malignancies, the mechanism of action of CDK9 inhibitors suggests potential applications in other diseases. nih.gov Dysregulation of CDK activity is implicated in a variety of pathological conditions.

Currently, there is limited direct research available specifically investigating this compound for Alzheimer's disease. However, the role of CDKs in neurodegenerative diseases is an active area of research. The search results did not yield specific studies on this compound's use in Alzheimer's disease. The therapeutic potential of this compound remains focused on its application in cancer treatment. researchgate.net

Conclusion and Future Research Directions

Summary of Enitociclib's Efficacy and Mechanism in Cancer Therapy

This compound (formerly VIP152 or BAY1251152) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). postersessiononline.eusec.gov Its primary mechanism of action involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. postersessiononline.eunih.gov This complex is crucial for regulating the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). ashpublications.orgmdpi.comresearchgate.net By blocking CDK9, this compound prevents this phosphorylation, leading to the disruption of transcription, particularly of genes with short-lived messenger RNA (mRNA) transcripts. ashpublications.org

A critical consequence of this transcriptional inhibition is the rapid depletion of key oncoproteins and anti-apoptotic proteins that are essential for cancer cell survival and proliferation. ashpublications.org Notably, this compound treatment leads to the downregulation of MYC and Myeloid Cell Leukemia-1 (MCL1). ashpublications.orgnih.gov Cancers that are dependent on the continuous high-level expression of these oncogenes, often referred to as being in a state of "transcriptional addiction," are particularly vulnerable to CDK9 inhibition. acs.orgpreludetx.com The downregulation of MYC and MCL1 induces "oncogenic shock" and triggers apoptosis (programmed cell death) in malignant cells. ashpublications.org

Preclinical studies have demonstrated this compound's efficacy across a range of cancer models. In multiple myeloma (MM) cell lines, it effectively decreased cell viability, induced apoptosis, and repressed the expression of c-Myc, Mcl-1, and proliferating cell nuclear antigen (PCNA). ashpublications.orgnih.gov In vivo mouse xenograft models of MM also showed reduced tumor volumes and prolonged survival with this compound treatment. ashpublications.orgashpublications.org Similar potent anti-lymphoma activity has been observed in models of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), including those resistant to other therapies. postersessiononline.eunih.govnih.gov For instance, in a MYC-overexpressing lymphoma xenograft model, this compound treatment resulted in complete tumor regression. nih.gov

Early-phase clinical trials have provided preliminary evidence of this compound's activity in patients with both hematologic malignancies and solid tumors. sec.govcllsociety.org In studies involving patients with non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), this compound has shown clinical benefits. cllsociety.org Notably, durable complete metabolic remissions have been reported in patients with aggressive double-hit diffuse large B-cell lymphoma (DH-DLBCL). nih.govnih.gov In solid tumors, this compound has demonstrated disease control, with some patients experiencing stable disease for extended periods.

Table 1: Summary of Preclinical Research Findings for this compound

Cancer Model Key Findings Reference(s)
Multiple Myeloma (MM) Decreased cell viability and induced apoptosis in MM cell lines; Repressed protein expression of c-Myc, Mcl-1, and PCNA; Reduced tumor volumes and prolonged survival in xenograft models. ashpublications.orgashpublications.orgnih.gov
Diffuse Large B-Cell Lymphoma (DLBCL) Induced cytotoxicity in a panel of human lymphoma cell lines; Caused complete tumor regression in a MYC-overexpressing xenograft model (SU-DHL-10); Depleted MYC and MCL1 mRNA and protein levels. nih.govnih.gov
Mantle Cell Lymphoma (MCL) Potently inhibited tumor growth in patient-derived xenograft (PDX) models, including those with resistance to ibrutinib (B1684441) and CAR-T therapy; Inhibited CDK9 phosphorylation and reduced levels of c-MYC, MCL-1, and cyclin D1. postersessiononline.eunih.gov

Table 2: Selected Clinical Trial Data for this compound

Trial Identifier Cancer Type(s) Key Reported Outcomes Reference(s)
VNC-152-101 / VNC-152-102 (Pooled Analysis) Non-Hodgkin Lymphoma (NHL), Chronic Lymphocytic Leukemia (CLL) Two of seven patients with double-hit DLBCL achieved complete metabolic remissions.
NCT05371054 (Combination Therapy) Relapsed/Refractory DLBCL and Peripheral T-cell Lymphoma (PTCL) As of September 2024, four partial responses were reported in seven patients (57% ORR); one patient with transformed follicular lymphoma on monotherapy achieved a metabolic partial response lasting over 26 months.
Study in Advanced Solid Tumors Advanced Solid Tumors Nine of 20 evaluable patients had stable disease (45% disease control rate); one patient remained on treatment for over 300 days.

Unanswered Questions and Future Research Avenues

Despite the promising results, the clinical development of this compound is in its early stages, and numerous questions remain to be answered. Future research will be critical to fully define its therapeutic potential and optimal use.

Key unanswered questions include:

Biomarkers of Response: While cancers with MYC overexpression are a rational target, robust predictive biomarkers to identify patients most likely to benefit from this compound are not yet established. frontiersin.org Future research needs to focus on identifying genomic, transcriptomic, or proteomic signatures that correlate with clinical response.

Mechanisms of Resistance: As with any targeted therapy, the development of resistance is a major concern. The mechanisms by which cancer cells might become resistant to this compound or other CDK9 inhibitors are not well understood. Investigating these resistance pathways is crucial for developing strategies to overcome or prevent them.

Optimal Combination Strategies: this compound's favorable tolerability profile makes it a strong candidate for combination therapies. Preclinical data shows synergistic effects with agents like bortezomib (B1684674), lenalidomide (B1683929), and venetoclax (B612062). ashpublications.orgashpublications.org Ongoing clinical trials are exploring combinations with venetoclax and prednisone (B1679067). A major avenue of future research is to identify the most effective and tolerable combination regimens for specific cancer types and patient populations, including those resistant to other treatments like BTK inhibitors or CAR-T therapy. postersessiononline.eunih.gov

Sequencing of Therapy: The optimal placement of this compound within existing treatment paradigms is unknown. Future trials will need to clarify whether it is best used in early lines of therapy, after relapse, or in specific refractory settings. acs.org

Role in Other Malignancies: While research has focused on hematologic cancers, the fundamental role of CDK9 in transcription suggests potential efficacy in a broader range of solid tumors. nih.govmdpi.com Further exploration in cancers like prostate cancer, glioblastoma, and others where transcriptional dysregulation is a key driver is warranted. mdpi.combioscientifica.comtandfonline.com

Broader Implications of CDK9 Inhibition in Oncology

The development of this compound and other selective CDK9 inhibitors represents a significant advance in the strategy of targeting transcriptional addiction in cancer. acs.orgpreludetx.com The dysregulation of transcription is a hallmark of many cancers, making CDK9 a high-priority therapeutic target. nih.gov

The broader implications of this approach are multifaceted:

Targeting "Undruggable" Oncogenes: Many potent oncogenic drivers, such as MYC, have historically been considered "undruggable" with small molecules. By targeting the transcriptional machinery that these oncoproteins depend on, CDK9 inhibitors provide an indirect but effective way to neutralize their oncogenic activity. researchgate.netnih.gov

Overcoming Drug Resistance: CDK9 activity has been implicated in resistance to other cancer therapies. postersessiononline.eubioscientifica.com For example, upregulation of CDK9 and MYC targets was observed in mantle cell lymphoma models that developed resistance to BTK inhibitors and CAR-T therapy. nih.gov This suggests that CDK9 inhibitors could be used to re-sensitize tumors to other treatments or to treat cancers that have become refractory to standard of care.

A New Pillar of Combination Therapy: Given their mechanism of action, which is distinct from many existing cytotoxic and targeted agents, CDK9 inhibitors are poised to become valuable partners in combination regimens. frontiersin.orgnih.gov By suppressing the expression of anti-apoptotic proteins like MCL1, they can lower the threshold for cell death induced by other agents, such as BCL2 inhibitors (e.g., venetoclax). ashpublications.org

Expanding Precision Oncology: As our understanding of the specific transcriptional dependencies of different tumors grows, CDK9 inhibitors could be applied in a more personalized manner. Identifying tumors that are uniquely reliant on the P-TEFb complex for survival will allow for the precise application of this therapeutic strategy. frontiersin.org The development of increasingly selective CDK9 inhibitors is expected to improve the therapeutic window, enhancing efficacy while minimizing off-target effects that limited earlier, less selective compounds. sec.govpreludetx.com

Q & A

Q. What molecular mechanisms underlie Enitociclib’s selective inhibition of CDK9 and its downstream effects on RNA polymerase II-mediated transcription?

this compound selectively binds to CDK9, inhibiting its kinase activity and reducing phosphorylation of RNA polymerase II at Ser2 (pSer2), which disrupts transcriptional elongation. This leads to rapid depletion of short-lived oncoproteins like MYC and MCL1, as demonstrated in MYC-amplified SU-DHL-4 and SU-DHL-10 cell lines using Western blotting and chromatin immunoprecipitation (ChIP) assays . Researchers should validate these mechanisms using in vitro kinase assays and RNA-seq to map transcriptional changes post-treatment.

Q. Which preclinical models are most appropriate for evaluating this compound’s antitumor efficacy?

MYC-driven lymphoma xenografts (e.g., SU-DHL-10 in BALB/c nude mice) are optimal for assessing this compound’s in vivo efficacy. Tumor regression correlates with MYC and MCL1 suppression, measurable via immunohistochemistry (IHC) and qPCR. Dose-response studies (e.g., 10–50 mg/kg) should include pharmacokinetic/pharmacodynamic (PK/PD) profiling to link CDK9 inhibition to transcriptional downregulation .

Q. How can researchers standardize assays for quantifying RNA polymerase II phosphorylation (pSer2) as a biomarker of CDK9 inhibition?

Use ELISA or flow cytometry with phospho-specific antibodies (e.g., clone 3E10) to measure pSer2 levels in cell lysates. Normalize data to total RNA Pol II and include this compound-treated positive controls. For translational studies, validate these assays in patient blood samples, as demonstrated in Phase 1 trials .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s apoptotic activity across different hematologic malignancy cell lines?

In MV-4-11 (AML) and U937 (lymphoma) cells, this compound induces apoptosis (Annexin V/PI staining) at IC50 values <100 nM, whereas NCI-H929 (myeloma) shows resistance. Investigate differential dependencies on MYC/MCL1 or compensatory survival pathways (e.g., BCL-xL) via CRISPR screens or combinatorial targeting with BH3 mimetics .

Q. How should researchers design combination trials integrating this compound with venetoclax for relapsed/refractory lymphomas?

Preclinical data suggest synergism via dual targeting of MCL1 (this compound) and BCL2 (venetoclax). Phase 1 trial designs (NCT05371054) use a 3+3 dose-escalation schema with endpoints including safety, ORR, and pharmacodynamic biomarkers (e.g., MYC suppression). Prioritize patient stratification by MYC/BCL2 rearrangement status .

Q. What methodological approaches identify novel transcriptional targets of this compound beyond MYC and MCL1?

Perform unbiased RNA-seq or CRISPR-Cas9 dropout screens in treated cell lines. In SU-DHL-4, this compound downregulates PHF23 and TP53RK, which regulate DNA repair. Validate these targets using siRNA knockdown and functional assays (e.g., comet assays for DNA damage) .

Q. How can researchers address translational challenges in modeling this compound resistance?

Generate resistant cell lines via chronic exposure to sublethal this compound doses. Characterize resistance mechanisms (e.g., CDK9 mutations, upregulated alternate kinases) using whole-exome sequencing and kinome profiling. Test salvage therapies, such as CDK7 inhibitors, to overcome resistance .

Methodological and Ethical Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent tumor growth inhibition in xenograft models?

Use two-way ANOVA with Dunnett’s test to compare treatment groups against vehicle controls. Report tumor volume as mean ± SEM and include longitudinal RCBW% (relative body weight change) to monitor toxicity .

Q. How should ethical considerations shape patient selection in this compound clinical trials?

Prioritize patients with double-hit DLBCL or PTCL, where standard therapies fail. Ensure informed consent highlights risks of cytopenias and gastrointestinal toxicity, observed in early-phase trials. Include data safety monitoring boards (DSMBs) for real-time toxicity oversight .

Q. What criteria validate this compound’s target engagement in clinical samples?

Correlate plasma drug levels with pSer2 suppression in circulating tumor cells or PBMCs. Use LC-MS/MS for pharmacokinetic analysis and parallel IHC on tumor biopsies to confirm MYC downregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enitociclib
Reactant of Route 2
Enitociclib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.